molecular formula C9H9N3S B2577493 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 64310-34-5

5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2577493
CAS No.: 64310-34-5
M. Wt: 191.25
InChI Key: DEVMOFPQIPHPDM-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an important molecule in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps starting from 4-methylaniline. The synthetic route includes the following steps :

    Formation of N-(4-methylphenyl)hydrazinecarbothioamide: This is achieved by reacting 4-methylaniline with carbon disulfide and hydrazine hydrate.

    Acylation: The N-(4-methylphenyl)hydrazinecarbothioamide is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

    Cyclization: The acylated product undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The hydrogen atom of the thiol group can be substituted with alkyl or aryl groups through S-alkylation or S-arylation reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

    S-Alkylation: Alkyl halides in the presence of a base like cesium carbonate are commonly used.

    Cyclization: Cyclization reactions often require acidic or basic conditions depending on the specific reaction pathway.

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Alkylated/Arylated Derivatives: Formed through substitution reactions.

    Complex Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the thiol group and the triazole ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(4-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVMOFPQIPHPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64310-34-5
Record name 5-(4-methylphenyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione
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